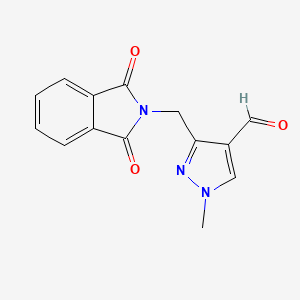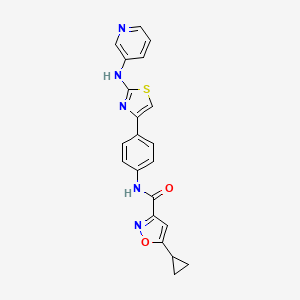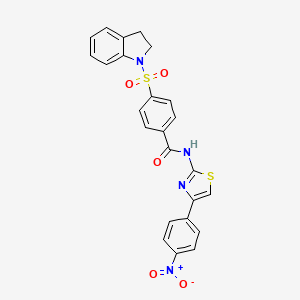
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved under ultrasound irradiation, which significantly reduced reaction times . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, UV–Vis, and mass spectrometry . Quantum chemical calculations have been used to evaluate the formation reactions and properties of these compounds, such as dimer formation through hydrogen bonding . These techniques and analyses would be relevant for understanding the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their reactions with various nucleophiles and reagents. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different heterocyclic derivatives depending on the nucleophilic reagent used . The compound of interest may also undergo various chemical reactions, which could be analyzed to understand its reactivity and potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their thermodynamic parameters, vibrational analysis, and topological parameters using atoms in molecules (AIM) theory . The electrophilicity index and local reactivity descriptors such as Fukui functions have been used to determine reactive sites within molecules . These analyses provide insights into the stability, reactivity, and potential interactions of the compounds, which would be applicable to the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
- Ultrasound Irradiation in Synthesis : A study by Machado et al. (2011) demonstrates the use of ultrasound irradiation to efficiently synthesize a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and yields. This method significantly reduces reaction times, suggesting potential for the synthesis of complex molecules like Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate under ultrasound conditions (Machado et al., 2011).
Chemical Reactivity and Derivatives
- Novel Heterocyclic Derivatives : Research by Awad et al. (1991) on the synthesis of novel heterocyclic-thieno[2,3-b]quinoline derivatives demonstrates the versatility in creating diverse structures from base compounds, which could imply similar possibilities for derivatizing Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate to explore new biological activities or material properties (Awad et al., 1991).
Potential Antimicrobial Applications
- Antimicrobial Agents : Desai et al. (2007) synthesized new quinazoline compounds with potential antimicrobial activities, indicating that structurally complex molecules like Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate could also be explored for antimicrobial properties (Desai et al., 2007).
Crystal and Molecular Structure Analysis
- Structural Analysis : Achutha et al. (2017) conducted a detailed structural analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, including crystal and molecular structure, Hirshfeld surface analysis, and antimicrobial activity studies. Such analyses are crucial for understanding the physicochemical properties and potential applications of complex molecules (Achutha et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies to fully elucidate its properties, potential applications, and safety profile. It could also involve the development of new synthetic routes or the exploration of its potential uses in areas like medicine or materials science .
Propiedades
IUPAC Name |
ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)15-7-4-13(2)5-8-15)32-12-19(28)25-14-6-9-16(23)17(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFRVMKGKHWJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)

![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)